molecular formula C16H18N2O2 B2653614 1-[3-(1H-Indol-3-ylmethyl)morpholin-4-yl]prop-2-en-1-one CAS No. 2308270-26-8

1-[3-(1H-Indol-3-ylmethyl)morpholin-4-yl]prop-2-en-1-one

Cat. No. B2653614
M. Wt: 270.332
InChI Key: VLEHVJNFNGTKHN-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as n-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 1-position . The empirical formula is C13H16N2O and the molecular weight is 216.28 .


Synthesis Analysis

Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides have been synthesized . The synthesized compound was characterized by FT-IR, 1H NMR, EI-MS and elemental analysis .


Molecular Structure Analysis

Molecular docking studies have shown that the newly synthesized compounds interact with the active site region of the target enzymes, the targets UDP-N-acetylmuramatel-alanine ligase (MurC), and human lanosterol14α-demethylase, through hydrogen bonds and pi-stacked interactions .


Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .


Physical And Chemical Properties Analysis

Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .

Future Directions

The compound (E)-2-(6-(1H-indole-3-carbonyl)-5-thioxotetrahydrothieno[3,2-b]furan-2(3H)-ylidene)-3-(1H-indol-3-yl)-3-oxopropanedithioic acid (9) showed a high binding affinity as well as an excellent biological activity . Therefore, it could serve as the lead for further optimization and to arrive at potential antimicrobial agent .

properties

IUPAC Name

1-[3-(1H-indol-3-ylmethyl)morpholin-4-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-2-16(19)18-7-8-20-11-13(18)9-12-10-17-15-6-4-3-5-14(12)15/h2-6,10,13,17H,1,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEHVJNFNGTKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCOCC1CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(1H-Indol-3-ylmethyl)morpholin-4-yl]prop-2-en-1-one

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